Cas no 924871-22-7 (2-fluoro-5-(1H-tetrazol-1-yl)aniline)

2-fluoro-5-(1H-tetrazol-1-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-5-(1H-tetrazol-1-yl)aniline
- benzenamine, 2-fluoro-5-(1H-tetrazol-1-yl)-
- LogP
- 2-fluoro-5-(1H-tetrazol-1-yl)aniline(SALTDATA: FREE)
- 2-fluoro-5-(1H-tetrazol-1-yl)benzenamine
- 2-fluoro-5-(tetrazol-1-yl)aniline
- 924871-22-7
- 2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINE
- Z295457316
- SWUDDHHJYLWCJV-UHFFFAOYSA-N
- 2-FLUORO-5-(1,2,3,4-TETRAZOL-1-YL)ANILINE
- 2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline
- MFCD08848247
- AT34566
- DA-00767
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline, AldrichCPR
- BS-36497
- DTXCID10536668
- AKOS000112267
- SCHEMBL428990
- DTXSID00585903
- STK744318
- EN300-44250
-
- MDL: MFCD08848247
- Inchi: InChI=1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2
- InChI Key: SWUDDHHJYLWCJV-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1N2C=NN=N2)N)F
Computed Properties
- Exact Mass: 179.06072337Da
- Monoisotopic Mass: 179.06072337Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 69.6Ų
2-fluoro-5-(1H-tetrazol-1-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB267248-10 g |
2-Fluoro-5-(1H-tetrazol-1-yl)aniline |
924871-22-7 | 10 g |
€1,181.60 | 2023-07-20 | ||
Enamine | EN300-44250-0.5g |
2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline |
924871-22-7 | 95.0% | 0.5g |
$110.0 | 2025-02-20 | |
TRC | F593728-100mg |
2-fluoro-5-(1H-tetrazol-1-yl)aniline |
924871-22-7 | 100mg |
$ 70.00 | 2022-06-04 | ||
TRC | F593728-1g |
2-fluoro-5-(1H-tetrazol-1-yl)aniline |
924871-22-7 | 1g |
$ 340.00 | 2022-06-04 | ||
abcr | AB267248-250 mg |
2-Fluoro-5-(1H-tetrazol-1-yl)aniline |
924871-22-7 | 250 mg |
€168.30 | 2023-07-20 | ||
abcr | AB267248-5 g |
2-Fluoro-5-(1H-tetrazol-1-yl)aniline |
924871-22-7 | 5 g |
€749.60 | 2023-07-20 | ||
TRC | F593728-500mg |
2-fluoro-5-(1H-tetrazol-1-yl)aniline |
924871-22-7 | 500mg |
$ 230.00 | 2022-06-04 | ||
Enamine | EN300-44250-5.0g |
2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)aniline |
924871-22-7 | 95.0% | 5.0g |
$411.0 | 2025-02-20 | |
abcr | AB267248-1g |
2-Fluoro-5-(1H-tetrazol-1-yl)aniline; . |
924871-22-7 | 1g |
€179.70 | 2025-02-19 | ||
abcr | AB267248-5g |
2-Fluoro-5-(1H-tetrazol-1-yl)aniline; . |
924871-22-7 | 5g |
€552.30 | 2025-02-19 |
2-fluoro-5-(1H-tetrazol-1-yl)aniline Related Literature
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on 2-fluoro-5-(1H-tetrazol-1-yl)aniline
Professional Introduction to 2-Fluoro-5-(1H-tetrazol-1-yl)aniline (CAS No. 924871-22-7)
2-Fluoro-5-(1H-tetrazol-1-yl)aniline, with the chemical identifier CAS No. 924871-22-7, is a significant compound in the realm of pharmaceutical and chemical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both a fluoro group and a tetrazole moiety makes it a versatile candidate for further investigation, particularly in the synthesis of bioactive molecules.
The compound's structure consists of an aniline core substituted with a fluoro atom at the 2-position and a tetrazole ring at the 5-position. This specific arrangement imparts distinct electronic and steric properties, which are crucial for its interaction with biological targets. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a pivotal role in enhancing the pharmacological profile of the molecule. Meanwhile, the tetrazole ring, characterized by its nitrogen-rich structure, contributes to the compound's potential as an inhibitor or modulator of various enzymatic pathways.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage fluorinated aromatic compounds. The incorporation of fluorine into drug molecules has been shown to improve their bioavailability, metabolic stability, and overall efficacy. 2-Fluoro-5-(1H-tetrazol-1-yl)aniline exemplifies this trend, as it combines the benefits of fluorine substitution with the unique properties of the tetrazole moiety.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. The structural features of 2-fluoro-5-(1H-tetrazol-1-yl)aniline suggest that it may interact with kinase active sites, thereby inhibiting their activity and potentially treating related disorders.
Moreover, the tetrazole ring in this compound has been identified as a key pharmacophore in several known drugs. Tetrazoles are known for their ability to act as scaffolds for bioactive molecules due to their favorable interactions with biological targets. Studies have shown that tetrazole-containing compounds can exhibit potent antimicrobial, anti-inflammatory, and antiviral properties. The combination of these properties with thefluoro group in 2-fluoro-5-(1H-tetrazol-1-yl)aniline makes it a promising candidate for further exploration.
The synthesis of 2-fluoro-5-(1H-tetrazol-1-yl)aniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a fluorinated aniline precursor, followed by functionalization with a tetrazole ring. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective substitutions on the aromatic ring.
In terms of biological activity, preliminary studies on CAS No. 924871-22-7 have revealed intriguing results. In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound for drug development. Additionally, its interaction with other biological targets has been explored, providing insights into its possible therapeutic applications.
The pharmacokinetic profile of 2-fluoro-5-(1H-tetrazol-1-yl)aniline is another area of interest. Understanding how the body processes this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Preliminary pharmacokinetic studies have indicated that it exhibits reasonable oral bioavailability and moderate tissue distribution, making it a promising candidate for further development.
The future direction of research on this compound is likely to focus on refining its chemical structure to enhance its pharmacological properties. By leveraging computational modeling and high-throughput screening techniques, researchers aim to identify analogs of CAS No. 924871-22-7 that exhibit improved potency and selectivity. Additionally, exploring new synthetic routes to improve yield and scalability will be crucial for advancing this compound towards clinical applications.
In conclusion, 2-fluoro-5-(1H-tetrazol-1-yl)aniline represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a fluoro group and a tetrazole moiety makes it a versatile candidate for further investigation in drug development. As research continues to uncover new insights into its biological activity and pharmacokinetic profile, this compound holds promise for addressing various diseases and improving patient outcomes.
924871-22-7 (2-fluoro-5-(1H-tetrazol-1-yl)aniline) Related Products
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
